3-chlorobutanoyl Chloride

Catalog No.
S3320891
CAS No.
1951-11-7
M.F
C4H6Cl2O
M. Wt
140.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chlorobutanoyl Chloride

CAS Number

1951-11-7

Product Name

3-chlorobutanoyl Chloride

IUPAC Name

3-chlorobutanoyl chloride

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

InChI

InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3

InChI Key

ATANUYPSKXKEDC-UHFFFAOYSA-N

SMILES

CC(CC(=O)Cl)Cl

Canonical SMILES

CC(CC(=O)Cl)Cl

3-Chlorobutanoyl chloride is an acyl chloride with the molecular formula C₄H₆ClO. It features a chlorinated butanoyl group, making it a reactive compound suitable for various chemical transformations. The presence of the chlorine atom enhances its electrophilic character, facilitating nucleophilic substitution reactions.

3-Chlorobutanoyl chloride is a hazardous compound and should be handled with caution. Here are some safety concerns:

  • Corrosive: It can cause skin and eye burns upon contact [].
  • Lachrymator: It can irritate the respiratory tract and cause tearing [].
  • Reactive: It can react violently with water and alcohols, releasing hydrochloric acid [].
  • Toxic: While specific data is lacking, inhalation or ingestion can be harmful [].

Proper handling procedures include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin, eyes, and clothing.
  • Storing the compound in a cool, dry place in a tightly sealed container.

Potential as a Catalyst Modifier:

Research suggests that 3-chlorobutanoyl chloride might act as a modifier for palladium complexes used in hydrogenation reactions. A study published in the journal "Molecules" found that adding 3-chlorobutanoyl chloride to palladium catalysts improved their catalytic activity and selectivity towards desired products. However, further research is needed to fully understand the mechanism behind this effect and explore its broader applicability in various hydrogenation processes. [Source: BAA95111 | 1951-11-7 | 3-Chlorobutanoyl Chloride - Biosynth ]

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming corresponding amides or esters.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorobutanoic acid and hydrochloric acid .
  • Formation of Imides: It can react with chiral but-2-enoic compounds to synthesize imides through conjugate addition.

Several methods exist for synthesizing 3-chlorobutanoyl chloride:

  • Direct Chlorination: Chlorination of butyric acid using thionyl chloride or phosphorus pentachloride can yield 3-chlorobutanoyl chloride .
  • Acylation Reactions: Acylation of chlorinated butanes can also produce this compound through Friedel-Crafts acylation methods .

3-Chlorobutanoyl chloride has several applications in the field of organic chemistry:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Production of Agrochemicals: The compound serves as a building block for agrochemical formulations.
  • Material Science: Its derivatives are utilized in polymer chemistry for producing functional materials.

Interaction studies involving 3-chlorobutanoyl chloride primarily focus on its reactivity with biological molecules. For instance, its hydrolysis products can interact with proteins and nucleic acids, potentially affecting cellular functions. Further research is needed to elucidate specific interaction mechanisms and their biological implications.

Several compounds share structural similarities with 3-chlorobutanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chlorobutyric AcidC₄H₇ClO₂A carboxylic acid derivative with potential bioactivity.
4-Chlorobutanoyl ChlorideC₄H₆Cl₂OSimilar structure but differs in chlorine position.
Butyryl ChlorideC₄H₇ClOLacks chlorine substitution at the second carbon.

Uniqueness of 3-Chlorobutanoyl Chloride

What sets 3-chlorobutanoyl chloride apart from its analogs is its specific chlorination at the third carbon position, which influences its reactivity and the types of derivatives that can be synthesized. This unique positioning allows for distinct pathways in organic synthesis compared to other butanoyl chlorides.

XLogP3

1.7

Dates

Modify: 2023-08-19

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